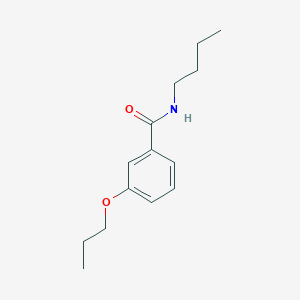
N-butyl-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-propoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BPPB is a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. In
Scientific Research Applications
N-butyl-3-propoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. TRPA1 ion channels are known to play a role in pain and inflammation, making N-butyl-3-propoxybenzamide a potential candidate for the development of new analgesic and anti-inflammatory drugs. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Mechanism of Action
N-butyl-3-propoxybenzamide acts as a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking this ion channel, N-butyl-3-propoxybenzamide can reduce pain and inflammation. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects by modulating the activity of GABA receptors in the brain.
Biochemical and Physiological Effects
N-butyl-3-propoxybenzamide has been shown to reduce pain and inflammation in animal models. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects in animal models and human studies. N-butyl-3-propoxybenzamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-3-propoxybenzamide is its selectivity for the TRPA1 ion channel, which reduces the risk of off-target effects. Additionally, N-butyl-3-propoxybenzamide has a low toxicity profile, making it a safer alternative to other pain and inflammation drugs. However, one limitation of N-butyl-3-propoxybenzamide is its low solubility, which can make it difficult to administer in certain experiments.
Future Directions
Future research on N-butyl-3-propoxybenzamide could focus on its potential applications in the development of new analgesic and anti-inflammatory drugs. Additionally, further studies could explore the anxiolytic effects of N-butyl-3-propoxybenzamide and its potential as a treatment for anxiety disorders. Further optimization of the synthesis method could also improve the yield and purity of N-butyl-3-propoxybenzamide. Finally, the development of more soluble forms of N-butyl-3-propoxybenzamide could expand its potential applications in scientific research.
Synthesis Methods
The synthesis of N-butyl-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with butyl bromide in the presence of potassium carbonate, followed by reduction of the resulting nitro compound with zinc and hydrochloric acid. The resulting amine is then reacted with propyl bromide to yield N-butyl-3-propoxybenzamide. This method has been optimized to yield high purity N-butyl-3-propoxybenzamide with a yield of 60%.
properties
Product Name |
N-butyl-3-propoxybenzamide |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-butyl-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-9-15-14(16)12-7-6-8-13(11-12)17-10-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,15,16) |
InChI Key |
OBZCWCFKUGNQSH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![3-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268162.png)





![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)




